Cas no 98-01-1 (furan-2-carbaldehyde)

furan-2-carbaldehyde structure
furan-2-carbaldehyde structure
furan-2-carbaldehyde
98-01-1
C5H4O2
96.0840616226196
MFCD00003229
34929
7362

furan-2-carbaldehyde Properties

Names and Identifiers

    • 2-Furaldehyde
    • Furfural
    • FURFURAL(AS)
    • FURFURAL(AS) PrintBack
    • 2-Furancarbothioic acid,O-ethyl ester
    • 2-furancarboxaldehyde
    • Furaldehyde
    • furan-2-carbaldehyde
    • furan-2-carbothioic acid O-ethyl ester
    • Furan-2-thiocarbonsaeure-O-ethylester
    • furan-2-yl carboxaldehyde
    • furan-2-ylcarbaldehyde
    • furfuryl-2-carboxaldehyde
    • α-Furfuraldehyde
    • Furfuraldehyde
    • Furfurol
    • Furan-2-carboxaldehyde
    • 2-Furaldehyde (8CI)
    • 2-Formylfuran
    • 2-Furanal
    • 2-Furanaldehyde
    • 2-Furancarbaldehyde
    • 2-Furancarbonal
    • 2-Furfural
    • 2-Furfuraldehyde
    • 2-Furylaldehyde
    • 2-Furylcarboxaldehyde
    • Artificial ant oil
    • Fural
    • Furancarbonal
    • Furfurals
    • Furfurole
    • Furfurylaldehyde
    • Furole
    • NSC 8841
    • Pyromucic aldehyde
    • α-Furole
    • 2-formylofuran
    • 2-Furancarboxaldehyde (furfural)
    • 2-Furankarbaldehyd
    • 2-Furil-metanale
    • Furfural:2-Furaldehyde
    • 2-Furyl-methanal
    • +Expand
    • MFCD00003229
    • HYBBIBNJHNGZAN-UHFFFAOYSA-N
    • 1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H
    • O=CC1=CC=CO1
    • 105755

Computed Properties

  • 96.02110
  • 0
  • 2
  • 1
  • 96.021129
  • 7
  • 70.5
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • 0
  • 30.2

Experimental Properties

  • 1.09210
  • 30.21000
  • 4304
  • n20/D 1.525(lit.)
  • 8.3 g/100 mL
  • 162 °C(lit.)
  • −36 °C (lit.)
  • 13.5 mmHg ( 55 °C)
  • Fahrenheit: 141.8 ° f
    Celsius: 61 ° c
  • 2489
  • 95% ethanol: soluble1ML/mL, clear
  • Colorless to yellow oily liquid with almond like odor. [1]
  • Stable. Substances to be avoided include strong bases, strong oxidizing agents and strong acids. Flammable.
  • Slightly soluble in cold water, soluble in hot water, ethanol, ether, benzene. [14]
  • -36.5℃
  • Air Sensitive
  • 1.16 g/mL at 25 °C(lit.)
  • 9.21 eV

furan-2-carbaldehyde Security Information

furan-2-carbaldehyde Customs Data

  • 2923900090
  • China Customs Code:

    2932120000

    Overview:

    2932120000 2-furfural.Regulatory conditions:B(Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.0%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    N.Export commodity inspection

    Summary:

    2932120000 furan-2-carbaldehyde.supervision conditions:b(certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.0%.general tariff:20.0%

furan-2-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Silica ,  Ruthenium trichloride Solvents: Chlorobenzene ;  4 h, 120 °C
Reference
TEMPO-Ru-BEA Composite Material for the Selective Oxidation of Alcohols to Aldehydes
Deng, Jianying ; Ben Tayeb, Karima; Dong, Chunyang; Simon, Pardis ; Marinova, Maya; et al, ACS Catalysis (2022, 2022, 12(15), 8925-8935

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Sodium chloride Solvents: Water ;  180 min, 190 °C
Reference
Comparative study on two pre-hydrolysis processes of bamboo chippings for preparing furfural
Bie, Shi-xia, Liaoning Huagong (2020, 2020, 49(7), 773-776

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, rt → reflux
Reference
Nickel-catalyzed, regio- and enantioselective benzylic alkenylation of olefins with alkenyl bromide
Liu, Jiandong; Gong, Hegui; Zhu, Shaolin, Angewandte Chemie, 2021, 60(8), 4060-4064

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ;  2 h, rt
Reference
Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus
Lai, Ya-Liang; Wang, Xue-Zhi; Zhou, Xian-Chao; Dai, Rui-Rong; Zhou, Xiao-Ping ; et al, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Zinc oxide (ZnO) ,  Graphene (oxide) Solvents: Toluene ;  25 min, 100 °C
Reference
Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide composites
Adil, Syed Farooq ; Assal, Mohamed E.; Shaik, Mohammed Rafi ; Kuniyil, Mufsir ; Hashmi, Azhar; et al, Applied Organometallic Chemistry (2020, 2020, 34(8),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1-Methylimidazole ,  Oxygen Catalysts: Tempo ,  2445364-42-9 Solvents: Acetonitrile ;  2 h, rt
Reference
Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air
Lai, Ya-Liang; Wang, Xue-Zhi; Dai, Rui-Rong; Huang, Yong-Liang; Zhou, Xian-Chao; et al, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Manganese oxide (Mn3O4) ,  Poly(vinyl alcohol) ,  4-[(9-Acridinylimino)methyl]-2-methoxyphenol (Cu complex) Solvents: Water ;  4 h, 80 °C
Reference
High catalytic performance of the first electrospun nano-biohybrid, Mn3O4/copper complex/polyvinyl alcohol, from Amaranthus spinosus plant for biomimetic oxidation reactions
Naeimi, Atena ; Ekrami-Kakhki, Mehri-Saddat, Applied Organometallic Chemistry (2020, 2020, 34(4),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cesium carbonate Solvents: Dimethylformamide ;  6 h, 80 °C
Reference
Low-temperature catalytic hydrogenation of bio-based furfural and relevant aldehydes using cesium carbonate and hydrosiloxane
Long, Jingxuan; Zhao, Wenfeng; Xu, Yufei; Wu, Weibo; Fang, Chengjiang; et al, RSC Advances (2019, 2019, 9(6), 3063-3071

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: ZIF 67 Solvents: Water ;  12 h, 2 MPa, 25 °C
Reference
Nitrogen-Doped Carbon Nanotube Confined Co-Nx Sites for Selective Hydrogenation of Biomass-Derived Compounds
Gong, Wanbing; Lin, Yue; Chen, Chun; Al-Mamun, Mohammad; Lu, Hai-Sheng; et al, Advanced Materials (Weinheim, 2019, 31(11),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2247957-21-5 ;  3 h, 70 °C
Reference
Water soluble new bimetallic catalyst [CuZn(bz)3(bpy)2]PF6 in hydrogen peroxide mediated oxidation of alcohols to aldehydes/ketones and C-N functional groups
Syiemlieh, Ibanphylla; Asthana, Mrityunjaya; Asthana, Sharad K.; Kurbah, Sunshine D. ; Koch, Angira; et al, Journal of Organometallic Chemistry (2018, 2018, , 48-59

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ;  < 3 h, 80 °C
Reference
Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols
Naeimi, Atena; Honarmand, Moones ; Sedri, Asmaa, Ultrasonics Sonochemistry (2019, 2019, , 331-338

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ;  7 h, 80 °C
Reference
First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols
Noghi, Sedighe Abbaspour; Naeimi, Atena ; Hamidian, Hooshang, Polymer (2018, 2018, , 229-237

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) Solvents: Toluene ;  20 min, 100 °C
Reference
Synthesis, characterization, and relative study on the catalytic activity of zinc oxide nanoparticles doped MnCO3, -MnO2, and -Mn2O3 nanocomposites for aerial oxidation of alcohols
Assal, Mohamed E.; Kuniyil, Mufsir; Shaik, Mohammed Rafi ; Khan, Mujeeb; Al-Warthan, Abdulrahman; et al, Journal of Chemistry (2017, 2017, , 1-2937108

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… ,  N-Methyl-N-2-pyridinyl-2-pyridinamine Solvents: Dimethylformamide ,  Acetonitrile ;  3 h, 30 ± 2 °C
Reference
A bis(pyridyl)-N-alkylamine/Cu(I) catalyst system for aerobic alcohol oxidation
Marais, Lindie; Bures, Jordi; Jordaan, Johan H. L.; Mapolie, Selwyn; Swarts, Andrew J., Organic & Biomolecular Chemistry (2017, 2017, 15(33), 6926-6933

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Oxygen Catalysts: Tempo ,  1,4-Benzenedicarboxylic acid, iron(2+) salt (1:1) Solvents: Acetonitrile ;  5 h, 75 °C
Reference
Polymers from biomass: one pot two-step synthesis of furilydenepropanenitrile derivatives with MIL-100(Fe) catalyst
Rapeyko, Anastasia; Arias, Karen S.; Climent, Maria J.; Corma, Avelino; Iborra, Sara, Catalysis Science & Technology (2017, 2017, 7(14), 3008-3016

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Iodine ,  4-Acetamido-TEMPO Solvents: Dichloromethane ,  Water ;  3 h, 20 - 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Oxidative dimerization of alcohols in the presence of nitroxyl radical-iodine catalytic system
Kashparova, V. P.; Kashparov, I. S.; Zhukova, I. Yu.; Astakhov, A. V.; Ilchibaeva, I. B.; et al, Russian Journal of General Chemistry (2016, 2016, 86(11), 2423-2426

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  10 min, rt
Reference
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; Weberskirch, Ralf, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 1,3,5-Trimethoxybenzene ,  Stereoisomer of tricarbonyl[chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclo… Solvents: Dichloromethane ;  0.5 h, 25 °C
1.2 Reagents: Water ;  0.5 h, 25 °C
Reference
Selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles through trapping of transient silyl cations
Corre, Yann; Rysak, Vincent; Capet, Frederic; Djukic, Jean-Pierre; Agbossou-Niedercorn, Francine; et al, Chemistry - A European Journal (2016, 2016, 22(39), 14036-14041

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium oxide (PdO) (supported silica) Solvents: Toluene ;  2.5 h, 70 °C
Reference
Supported Palladium Oxide Nanoparticles in SBA-15 as a Heterogeneous Catalyst for the Aerobic Oxidation of Alcohols
Atashin, Hassan; Malakooti, Reihaneh, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 1039-1044

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Cyclopentyl methyl ether ,  Water ;  30 min, rt
Reference
Cyclopentyl methyl ether: A green co-solvent for the selective dehydration of lignocellulosic pentoses to furfural
Campos Molina, M. J.; Mariscal, R.; Ojeda, M.; Lopez Granados, M., Bioresource Technology (2012, 2012, , 321-327

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Dimethylphenylsilane Catalysts: 2,2-Dimethylpropanenitrile ,  Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)[tris(1-methylethyl)… Solvents: Acetone-d6 ;  24 h, rt
Reference
Chemoselective Ruthenium-Catalyzed Reduction of Acid Chlorides to Aldehydes with Dimethylphenylsilane
Gutsulyak, Dmitry V.; Nikonov, Georgii I., Advanced Synthesis & Catalysis (2012, 2012, 354(4), 607-611

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium tert-butoxide ,  Tempo ,  Copper bromide (CuBr2) ,  Poly[oxy(dimethylsilylene)], α-[dimethyl[3-[(2-pyridinylmethylene)amino]propyl]s… Solvents: Acetonitrile ,  Water ;  4 h, 25 °C
Reference
Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand
Hu, Zhenzhong; Kerton, Francesca M., Applied Catalysis, 2012, , 413-414

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Zirconium dioxide (sulfated) Solvents: Acetonitrile ;  2 h, 60 °C
Reference
Sulfated zirconia as an eco-friendly catalyst in acylal preparation under solvent-free conditions, acylal deprotection assisted by microwaves, and the synthesis of anhydro-dimers of o-hydroxybenzaldehydes
Palacios-Grijalva, Laura Nadxieli; Cruz-Gonzalez, Deysi Y.; Lomas-Romero, Leticia; Gonzalez-Zamora, Eduardo; Ulibarri, Gerardo; et al, Molecules (2009, 2009, 14(10), 4065-4078

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Iodine ,  Hydrogen peroxide Solvents: Water ;  60 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
A facile mild deprotection protocol for 1,3-dithianes and 1,3-dithiolanes with 30% hydrogen peroxide and iodine catalyst in aqueous micellar system
Ganguly, Nemai C.; Barik, Sujoy Kumar, Synthesis (2009, 2009, , 1393-1399

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Perchloric acid Catalysts: Palladium
Reference
Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111)
Mark, Lesli O.; Agrawal, Naveen; Roman, Alex M.; Holewinski, Adam ; Janik, Michael J. ; et al, ACS Catalysis, 2019, 9(12), 11360-11370

Synthetic Circuit 26

Reaction Conditions
1.1R:H2SO4, 24 h, rt
Reference
Organic Acid Pretreatment of Oil Palm Trunk Biomass for Succinic Acid Production
By Bukhari, Nurul Adela et al, Waste and Biomass Valorization, 2020, 11(10), 5549-5559

furan-2-carbaldehyde Raw materials

furan-2-carbaldehyde Preparation Products

furan-2-carbaldehyde Related Literature